

Pomalidomide-PEG1-C2-N3 PROTACs in Targeted Protein Degradation: A Comparative Validation Guide

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Compound of Interest

Compound Name: Pomalidomide-PEG1-C2-N3

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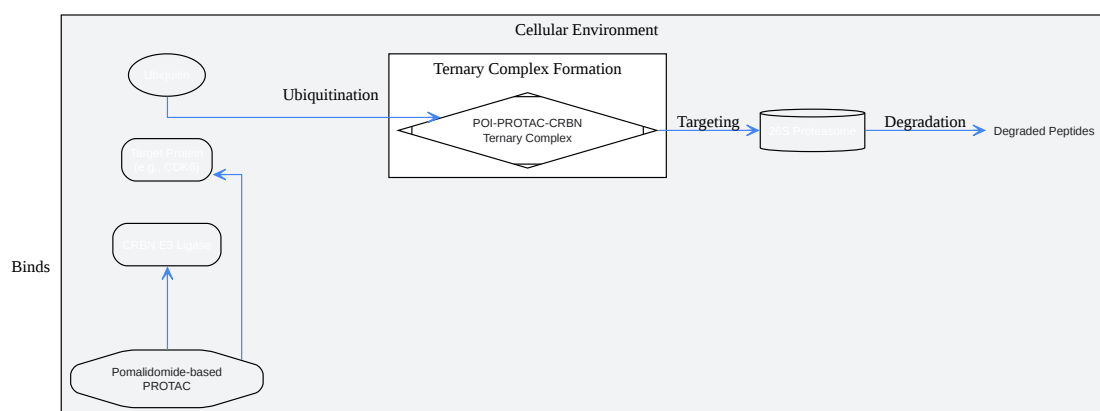
This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) synthesized using the **Pomalidomide-PEG1-C2-N3** E3 ligase ligand-linker conjugate. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant signaling pathways and workflows to aid in the rational design and evaluation of potent and selective protein degraders.

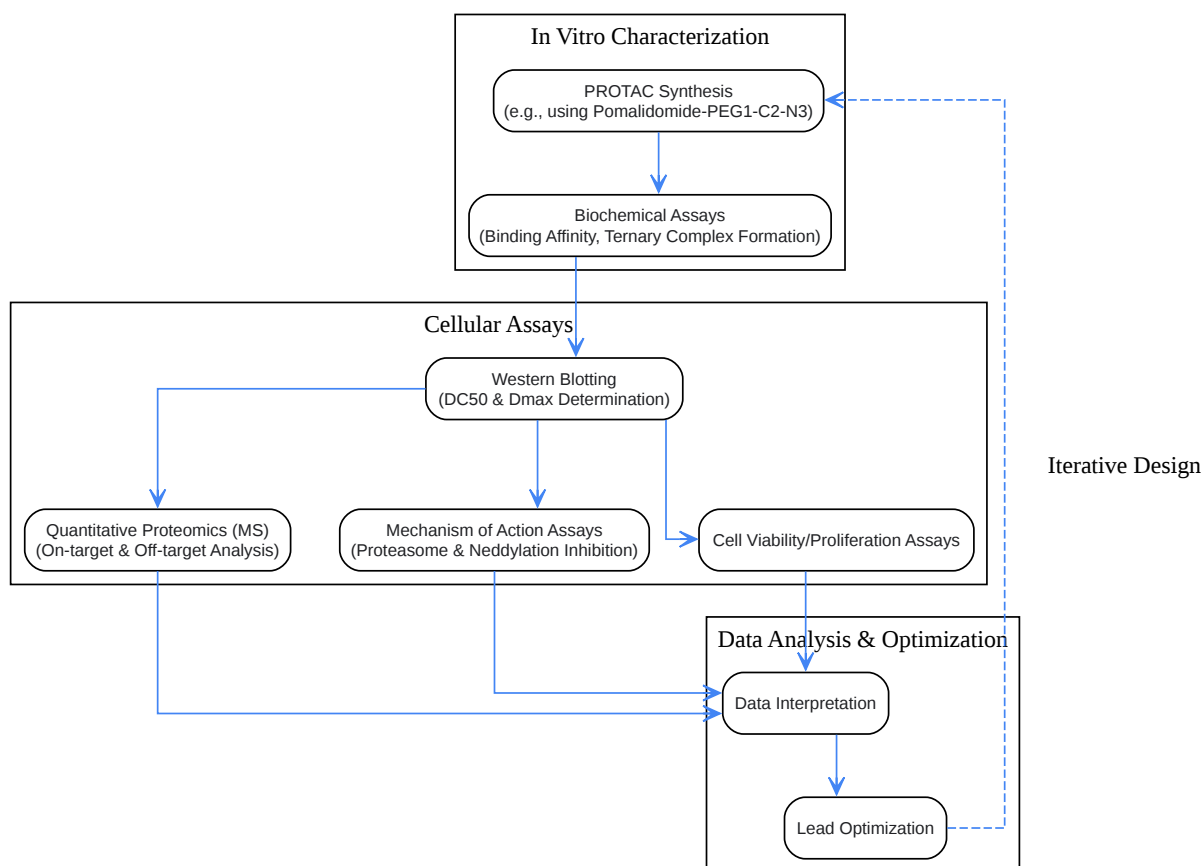
Executive Summary

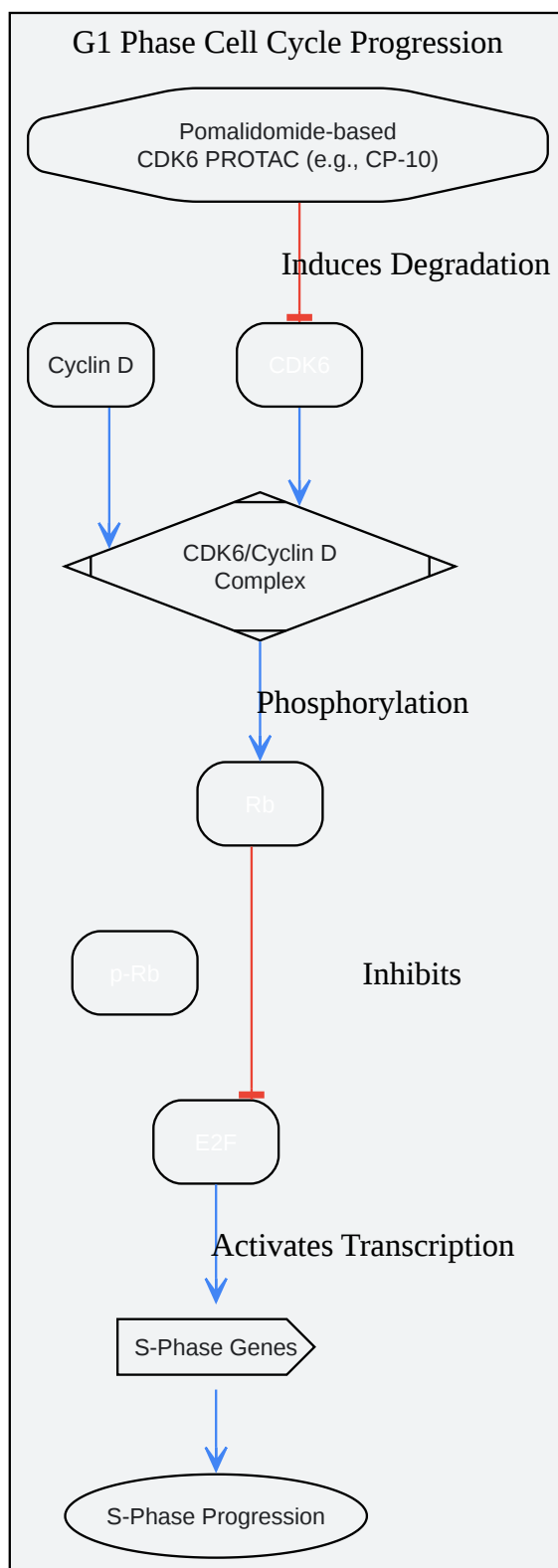
Pomalidomide-based PROTACs are bifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The **Pomalidomide-PEG1-C2-N3** conjugate provides a readily available building block for generating such PROTACs, incorporating a pomalidomide moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase and a PEGylated linker with a terminal azide group for straightforward conjugation to a POI ligand via click chemistry. This guide focuses on the validation of target degradation using PROTACs derived from this conjugate, with a particular emphasis on the successful development of a selective Cyclin-Dependent Kinase 6 (CDK6) degrader, CP-10.[1][2][3] We will compare its performance with other PROTACs and discuss the critical aspects of experimental validation.

Mechanism of Action: Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.







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References

- 1. Potent and Preferential Degradation of CDK6 via Proteolysis Targeting Chimera Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and preferential degradation of CDK6 via proteolysis targeting chimera degraders - Shang Su 苏尚 [sushang.me]
- 3. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
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